molecular formula C18H12O5 B14250163 2H-1-Benzopyran-2-one, 3-[3-(3,4-dihydroxyphenyl)-1-oxo-2-propenyl]- CAS No. 401615-56-3

2H-1-Benzopyran-2-one, 3-[3-(3,4-dihydroxyphenyl)-1-oxo-2-propenyl]-

Cat. No.: B14250163
CAS No.: 401615-56-3
M. Wt: 308.3 g/mol
InChI Key: OJILEBWGUSICHP-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-2-one, 3-[3-(3,4-dihydroxyphenyl)-1-oxo-2-propenyl]- is a complex organic compound that belongs to the class of benzopyrans Benzopyrans are polycyclic organic compounds resulting from the fusion of a benzene ring to a heterocyclic pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-2-one, 3-[3-(3,4-dihydroxyphenyl)-1-oxo-2-propenyl]- typically involves a multi-step process. One common method includes the condensation of 3,4-dihydroxybenzaldehyde with 2H-1-benzopyran-2-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions are carefully controlled to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-2-one, 3-[3-(3,4-dihydroxyphenyl)-1-oxo-2-propenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring, with reagents such as bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Bromine, nitric acid, sulfuric acid as a catalyst.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or nitrated products.

Scientific Research Applications

2H-1-Benzopyran-2-one, 3-[3-(3,4-dihydroxyphenyl)-1-oxo-2-propenyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-2-one, 3-[3-(3,4-dihydroxyphenyl)-1-oxo-2-propenyl]- involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. In cancer research, the compound has been shown to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Properties

CAS No.

401615-56-3

Molecular Formula

C18H12O5

Molecular Weight

308.3 g/mol

IUPAC Name

3-[3-(3,4-dihydroxyphenyl)prop-2-enoyl]chromen-2-one

InChI

InChI=1S/C18H12O5/c19-14(7-5-11-6-8-15(20)16(21)9-11)13-10-12-3-1-2-4-17(12)23-18(13)22/h1-10,20-21H

InChI Key

OJILEBWGUSICHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)C=CC3=CC(=C(C=C3)O)O

Origin of Product

United States

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